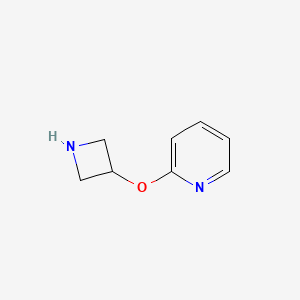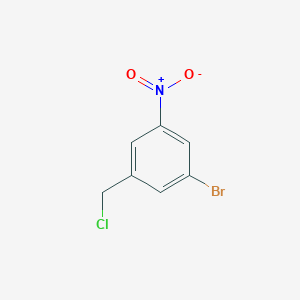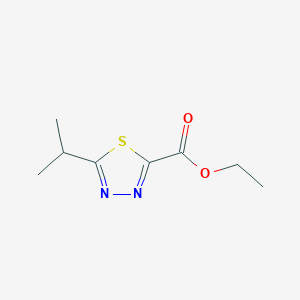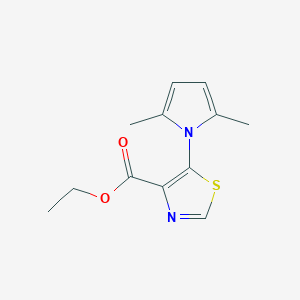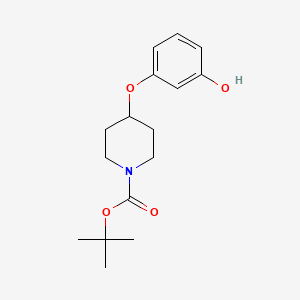
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate, have been identified as intermediates in the synthesis of certain pharmaceuticals2.
Synthesis Analysis
The synthesis of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate is not explicitly detailed in the search results. However, related compounds such as tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate have been synthesized for use in PROTAC development3. The synthesis of these related compounds often involves reactions with reagents like L-selectride in anhydrous tetrahydrofuran4.Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate is not directly provided in the search results. However, similar compounds like tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate have been analyzed5.Chemical Reactions Analysis
Specific chemical reactions involving Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate are not detailed in the search results. However, related compounds have been used in reactions with L-selectride in anhydrous tetrahydrofuran to yield specific isomers4.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate are not explicitly detailed in the search results. However, related compounds like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate have been described as solids with a molecular weight of 243.356.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Key Intermediate in Pharmaceutical Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative, is a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Intermediate in Biologically Active Compounds : It's also an intermediate in synthesizing biologically active compounds like crizotinib, used in cancer treatment. The compound is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a 49.9% yield (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Structure Analysis : X-ray studies have provided insights into the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing details like axial orientation and hydrogen bonding, which are crucial for understanding its chemical behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Piperidine Derivatives
- Piperidine Derivatives Synthesis : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are important for synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Involvement in Drug Synthesis
- Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through multiple steps, including nucleophilic substitution and oxidation, shows its utility in drug development (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
The safety and hazards associated with Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate are not specified in the search results. However, similar compounds have been associated with hazard statements H315, H319, H335, indicating potential for skin and eye irritation, and respiratory irritation67.
Direcciones Futuras
The future directions for research and application of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate are not specified in the search results. However, similar compounds have been used as intermediates in the synthesis of pharmaceuticals, suggesting potential for further exploration in this area2.
Propiedades
IUPAC Name |
tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-7-13(8-10-17)20-14-6-4-5-12(18)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCKQZGNIRWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)

![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

